Einecs 306-416-1
Description
Contextualization within the Triterpenoid (B12794562) and Polyisoprenoid Chemical Class
EINECS 306-416-1 is a member of the vast and structurally diverse class of natural products known as triterpenoids. Triterpenoids are a subclass of terpenes, specifically composed of six isoprene (B109036) units, giving them a characteristic C30 carbon skeleton. ctdbase.org They originate from the cyclization of squalene (B77637), a linear polyisoprenoid. hmdb.cataylorandfrancis.com The subject compound belongs to the lanostane (B1242432) subgroup of tetracyclic triterpenoids, which are characterized by a specific four-ring carbon framework. taylorandfrancis.com
The parent compound, lanosterol (B1674476), is a pivotal intermediate in the biosynthesis of other steroids in animals and fungi. hmdb.caresearchgate.net It is formed through the cyclization of (S)-2,3-oxidosqualene by the enzyme lanosterol synthase. genecards.orgnih.gov this compound is a derivative of lanosterol, specifically an epoxide formed at the 24,25-position of the side chain. This structural modification places it within the category of oxysterols, which are oxidized derivatives of sterols. The "5alpha-lanost" designation indicates the stereochemistry at the A/B ring junction, and the "9(11)-en" specifies the position of a double bond within the steroid nucleus.
Rationale for Scholarly Investigation of the Chemical Compound's Properties and Behavior
The scientific investigation into (24R)-24,25-Epoxy-5alpha-lanost-9(11)-en-3beta-ol and related lanosterol derivatives is driven by several key factors. Epoxides, in particular, are of interest due to their potential biological activities and their roles as key synthetic intermediates. scilit.comnih.gov
Research into lanosterol derivatives is propelled by the diverse biological activities they exhibit, including antimicrobial, anticancer, and anti-inflammatory properties. scilit.comnih.gov While research on this compound is specific, the broader class of lanostane triterpenoids, especially those isolated from fungi like Ganoderma species, are known for their potent bioactivities. nih.govresearchgate.net The epoxidation of the side chain, as seen in the compound of interest, can significantly alter the biological profile of the parent molecule. For instance, the related compound 24,25-epoxy cholesterol has been shown to be an agonist of the liver X receptor and can influence cell proliferation. caymanchem.comnih.gov
Furthermore, compounds like (24R)-24,25-Epoxy-5alpha-lanost-9(11)-en-3beta-ol are valuable as synthetic precursors. The epoxide ring is a reactive functional group that can be opened to introduce various functionalities, allowing for the creation of a library of novel lanosterol derivatives for structure-activity relationship studies. researchgate.netresearchgate.net This is crucial for developing new therapeutic agents. Investigations into the synthesis of epimerically pure side-chain derivatives of lanosterol highlight the importance of these epoxides in creating specific stereoisomers for biological testing. researchgate.net
Historical Perspective on Related Chemical Entities and Precursor Research
The study of this compound is built upon a rich history of triterpenoid and sterol research. The journey began with the isolation and characterization of its parent compound, lanosterol, from wool fat in 1930. drugfuture.com Its correct structure was elucidated in the early 1950s, a significant milestone in natural product chemistry. drugfuture.com A pivotal moment in understanding the biosynthesis of steroids was the discovery that lanosterol is formed via the cyclization of squalene. hmdb.cadrugfuture.com
Research on lanostane-type triterpenoids expanded significantly with their discovery in various natural sources, particularly fungi of the Ganoderma genus, which have been used in traditional medicine for centuries. nih.govresearchgate.netmdpi.com These fungi are prolific producers of highly oxygenated lanostane triterpenoids, leading to the isolation of hundreds of distinct compounds. nih.govresearchgate.net This extensive work on related natural products has provided the foundational knowledge of the chemical properties, spectroscopic data, and potential biological activities of the lanostane skeleton, paving the way for the investigation of more specific derivatives like this compound. The development of synthetic methods to modify the lanosterol structure, including the creation of epoxides and other derivatives, has further enabled detailed study of this class of molecules. researchgate.netrsc.org
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| EINECS Number | 306-416-1 |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-6-(oxiran-2-yl)heptan-2-yl]-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Common Name | (24R)-24,25-Epoxy-5alpha-lanost-9(11)-en-3beta-ol |
| Molecular Formula | C30H50O2 |
| Parent Compound | Lanosterol drugfuture.comnih.gov |
| Chemical Class | Triterpenoid, Polyisoprenoid, Oxysterol ctdbase.orghmdb.ca |
Table 2: Physicochemical Properties of the Parent Compound, Lanosterol
| Property | Value | Source |
| Molar Mass | 426.72 g/mol | drugfuture.com |
| Melting Point | 138-140 °C | drugfuture.comnih.gov |
| Appearance | Crystals | drugfuture.com |
| Solubility | Soluble in DMSO, Chloroform | drugfuture.com |
Based on a comprehensive search, the chemical compound associated with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 306-416-1 is (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol . nih.govpinpools.com Its Chemical Abstracts Service (CAS) registry number is 97232-74-1. nih.govnist.gov
Despite a thorough investigation for detailed research findings, the specific analytical data required to construct the requested article is not publicly available through the search results. Information regarding the structural characterization of this complex molecule is referenced in chemical databases and older scientific literature, but the primary data—such as specific NMR chemical shifts, mass spectrometry fragmentation patterns, infrared absorption wavenumbers, UV/Vis absorption maxima, and HPLC retention times—is not provided in accessible sources. nih.govupenn.educhemsrc.com
Databases indicate that Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra are available in specialized, proprietary collections such as SpectraBase and the NIST Mass Spectrometry Data Center, which are not directly accessible. nih.gov Without access to this primary data, it is not possible to generate the thorough, informative, and scientifically accurate content, including the mandatory data tables, that your outline specifies.
Therefore, this request cannot be fulfilled as the necessary detailed scientific findings for this compound are not available in the public domain search results.
Properties
CAS No. |
54159-46-5 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-28(7)20-12-18-26(5)15-9-10-16-27(6)19-13-21-29(8)22-23-30(31)25(3)4/h14-16,20-21,30-31H,3,9-13,17-19,22-23H2,1-2,4-8H3/b26-15+,27-16+,28-20+,29-21+ |
InChI Key |
JLUBMMAQMKVTGL-RLROCYJYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(=C)C)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(=C)C)O)C)C)C |
Origin of Product |
United States |
Structural Characterization and Elucidation Methodologies for Einecs 306 416 1
Chromatographic Separation and Isomeric Purity Assessment
Gas Chromatography (GC) for Volatile Fraction Analysis
Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like EINECS 306-416-1. Due to its high molecular weight, derivatization may be employed to increase its volatility and improve chromatographic performance. A common derivatization technique for alcohols is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides specific GC data for this compound (under its CAS number 97232-74-1). nist.govnist.gov This information is critical for method development and identification.
| Parameter | Value | Source |
| Column Type | Capillary | nist.gov |
| Active Phase | HP-5MS | nist.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | nist.gov |
| Carrier Gas | Helium | nist.gov |
| Temperature Program | 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (15 min) | nist.gov |
| Van Den Dool and Kratz Retention Index (non-polar column) | 3030.8 | nist.gov |
This interactive table summarizes the gas chromatography parameters for the analysis of this compound.
GC coupled with mass spectrometry (GC-MS) is particularly powerful for the analysis of complex mixtures containing such compounds. The mass spectrum provides fragmentation patterns that serve as a molecular fingerprint, aiding in the identification of isomers and structurally related compounds. rsc.orgajol.info For large, unsaturated molecules, the fragmentation can reveal information about the position of double bonds and branching.
Orthogonal Chromatographic Techniques for Complex Mixture Deconvolution
Given the complexity of the structure of this compound, which includes multiple positional and stereoisomers, a single chromatographic separation may be insufficient to resolve all components in a complex sample. Orthogonal chromatographic techniques, particularly two-dimensional liquid chromatography (2D-LC), offer significantly enhanced peak capacity and resolving power. lcms.cz
For a lipid-like molecule such as this, a combination of separation mechanisms can be highly effective. A typical 2D-LC setup might involve:
First Dimension: Normal-phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) to separate compounds based on the polarity of their head groups. lcms.cznih.govchromatographyonline.com
Second Dimension: Reversed-phase (RP) liquid chromatography to separate based on hydrophobicity, which is influenced by chain length and the number of double bonds. lcms.cznih.govchromatographyonline.com
Supercritical Fluid Chromatography (SFC) is another technique that provides an orthogonal separation to reversed-phase LC, primarily separating lipids by their class. chromatographyonline.com Combining these techniques, for instance in an online HILIC x RP-LC or SFC x RP-LC system, allows for the deconvolution of complex mixtures that are intractable by one-dimensional methods. chromatographyonline.comresearchgate.net This is crucial for distinguishing between isomers of this compound or for separating it from other lipids in a natural extract.
| Technique | Principle of Separation | Application to this compound Analysis |
| HILIC | Partitioning based on polarity of the hydroxyl head group. | Separation of lipid classes. |
| Reversed-Phase LC | Partitioning based on hydrophobicity (alkyl chain length and saturation). | Separation of isomers with different degrees of unsaturation or chain lengths. |
| Silver Ion (Ag+) HPLC | Complexation with double bonds. | Separation based on the number, geometry, and position of double bonds. |
| SFC | Polarity-based separation in a supercritical fluid mobile phase. | Orthogonal separation to RP-LC, separation by lipid class. chromatographyonline.com |
This interactive table outlines orthogonal chromatographic techniques applicable to the analysis of this compound.
Stereochemical Analysis and Configuration Assignment
The structure of this compound contains multiple chiral centers and double bonds, leading to a large number of possible stereoisomers. Determining the precise stereochemistry is a significant challenge. The IUPAC name specifies the E-configuration for four of the double bonds. However, the stereochemistry at the C3 hydroxyl group and the C15 methyl-substituted carbon remains undefined in the general name.
Modern approaches to stereochemical assignment include:
Chiral Chromatography: The use of chiral stationary phases in either GC or LC can enable the separation of enantiomers and diastereomers.
NMR Spectroscopy: Advanced NMR techniques, such as nuclear Overhauser effect (NOE) experiments, can provide information about the relative stereochemistry of the molecule.
X-ray Crystallography: If the compound can be crystallized, X-ray diffraction provides unambiguous determination of its absolute stereochemistry. A novel method involves the one-pot synthesis of guanidinium (B1211019) sulfate (B86663) derivatives of alcohols, which readily form single crystals suitable for X-ray analysis. researchgate.net This approach could be applied to determine the absolute configuration of the C3 alcohol in this compound.
Stereoselective Synthesis: The total synthesis of a specific stereoisomer and comparison of its analytical data (e.g., chromatographic retention time, NMR spectra) with the natural or isolated compound is a definitive method for stereochemical assignment. mdpi.com
For polyunsaturated lipids, enzymatic reactions with stereospecific enzymes, followed by analysis of the products, can also be used to deduce the stereochemistry of specific double bonds. nih.gov
Computational Chemistry Approaches for Structural Prediction and Conformational Dynamics
Computational chemistry provides powerful tools for understanding the structure and properties of complex molecules like this compound. acs.org Given that this compound is a terpenoid alcohol, computational methods used in terpene chemistry are highly relevant. mdpi.commdpi.com
Key applications include:
Conformational Analysis: Force field methods can be used to explore the vast conformational space of this flexible molecule, identifying low-energy conformers. rsc.org This is important as the molecule's shape influences its biological activity and physical properties.
Prediction of Spectroscopic Data: Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants. acs.org Comparing these predicted spectra with experimental data can help to confirm the proposed structure and assign stereochemistry.
Reaction Mechanism Studies: Computational chemistry can be used to model the potential biosynthetic pathways of such terpenes, including the cyclization cascades of carbocation intermediates. acs.orgmdpi.com It can also be used to study reactions, such as the ozonolysis of its double bonds and subsequent reactions of the Criegee intermediates with alcohols in various environments. acs.org
| Computational Method | Application | Relevance to this compound |
| Force Field Methods | Conformational searching, molecular dynamics. | Predicting stable conformations and understanding flexibility. |
| Density Functional Theory (DFT) | Calculation of energies, geometries, and spectroscopic properties. | Predicting NMR spectra for structural verification and stereochemical assignment. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Investigating potential biosynthetic pathways. |
This interactive table summarizes computational chemistry approaches relevant to the study of this compound.
Due to the molecule's flexibility, generating a 3D conformer can be challenging, as noted in databases like PubChem where conformer generation is disallowed due to high flexibility. nih.gov This underscores the need for computational approaches to understand its dynamic structural properties.
Synthetic Pathways and Biosynthetic Origins of Einecs 306 416 1 and Analogous Polyisoprenoids
Chemical Synthesis Strategies
The chemical synthesis of squalene (B77637), a symmetrical C30 hydrocarbon, has been a significant challenge and a showcase for the development of stereoselective carbon-carbon bond-forming reactions.
Targeted Total Synthesis of the Triterpenoid (B12794562) Backbone
The total synthesis of squalene has been approached through various strategies, often involving the coupling of smaller, readily available terpene units. A notable early example is the highly stereoselective synthesis developed by W. S. Johnson and colleagues. This approach utilized a Claisen rearrangement to establish the trans-geometry of the internal olefinic bonds with high fidelity. pnas.orgnih.gov
The general principle involves a convergent synthesis, where two C15 units (farnesyl derivatives) or a C10 and a C20 unit are coupled. For instance, a synthesis can start from succinaldehyde (B1195056) and, through a sequence of double Claisen rearrangements, build the complete squalene skeleton with the correct trans stereochemistry for the four internal double bonds. pnas.org Other methods have involved coupling reactions like the McMurry reaction or Julia olefination to form the central C15-C15 bond.
Table 1: Comparison of Selected Squalene Synthesis Strategies
| Strategy | Key Reaction(s) | Stereoselectivity | Starting Materials | Reference |
|---|---|---|---|---|
| Johnson Synthesis | Chloro Ketal Claisen Rearrangement | >97% for all-trans isomer | Succinaldehyde | pnas.orgnih.gov |
| Julia-Kocienski Olefination | Sulfone-based olefination | High E-selectivity | Geraniol-derived fragments | researchgate.net |
| Wittig Reaction Variants | Stabilized ylides | Can be tuned for E/Z selectivity | Farnesyl-derived aldehydes/ketones and phosphonium (B103445) salts | rsc.org |
Stereoselective and Regioselective Synthetic Transformations
Control over the geometry of the six double bonds in squalene is paramount. The four internal double bonds are all of the (E)-configuration. Synthetic strategies have heavily relied on stereoselective olefination reactions. The Johnson-Claisen rearrangement is particularly effective, as it proceeds through a chair-like transition state that thermodynamically favors the formation of the (E)-alkene. chempedia.info
Similarly, modifications of the Wittig reaction and the Horner-Wadsworth-Emmons reaction have been employed to ensure high (E)-selectivity. rsc.org For transformations on the squalene backbone itself, such as epoxidation, regioselectivity is a key concern. For example, the synthesis of 2,3-oxidosqualene, the direct precursor to lanosterol (B1674476), requires selective oxidation of a terminal double bond. wikipedia.org This can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions or through enzymatic catalysis. More advanced methods using dioxiranes have been shown to achieve direct and selective oxidation of squalene derivatives. researchgate.netdntb.gov.ua
Green Chemistry Principles in Reaction Design and Process Optimization
Modern synthetic efforts are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. In the context of squalene and polyisoprenoid synthesis, this includes several approaches:
Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations, often with high stereo- and regioselectivity under mild aqueous conditions. This is exemplified by the biotechnological production routes discussed below.
Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources. Squalene itself is naturally abundant in sources like olive oil, amaranth (B1665344) oil, and wheat germ oil, making extraction and modification a viable green alternative to total synthesis from petrochemicals. jetir.orgscirp.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. "Click" chemistry reactions, such as the thiol-ene reaction, have been applied to squalene to create functionalized polymers, demonstrating high efficiency and atom economy. scirp.orgresearchgate.net
Sustainable Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.
Metabolic engineering of microorganisms to produce squalene from simple carbon sources like CO2 or sugars represents a significant advancement in green production. rsc.orgnih.gov
Enzymatic and Biotechnological Production Routes
Nature produces squalene and other polyisoprenoids with perfect stereochemical control through highly evolved biosynthetic pathways. Harnessing this machinery offers a powerful and sustainable alternative to chemical synthesis.
Investigation of Isoprenoid Biosynthetic Pathways (e.g., Mevalonate (B85504) and Methylerythritol Phosphate Pathways)
All isoprenoids are derived from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov There are two primary and distinct pathways for synthesizing these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govjmb.or.kr
The Mevalonate (MVA) Pathway: This pathway operates in the cytosol of eukaryotes (including animals, fungi, and plants), archaea, and some bacteria. nih.govwikipedia.orgnih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). jetir.org This is then reduced to mevalonate, which, after two phosphorylations and a decarboxylation, yields IPP. wikipedia.orgnih.gov
The Methylerythritol Phosphate (MEP) Pathway: This pathway is found in most bacteria, green algae, and in the plastids of plants. nih.govwikipathways.org It starts from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). nih.govjmb.or.kr The MEP pathway is an alternative, often more carbon-efficient route to IPP and DMAPP. rsc.orgnih.gov
Plants are unique in that they possess both pathways, with the MVA pathway in the cytosol supplying precursors for sterols and sesquiterpenes, and the MEP pathway in plastids providing precursors for carotenoids, chlorophylls, and monoterpenes. jetir.orgnih.gov
Table 2: Comparison of the MVA and MEP Biosynthetic Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol (Eukaryotes, Plants), Archaea, some Bacteria | Plastids (Plants, Algae), most Bacteria |
| Starting Materials | 3 x Acetyl-CoA | Pyruvate + Glyceraldehyde 3-phosphate (G3P) |
| Key Intermediate | (R)-Mevalonate | 2-C-Methyl-D-erythritol 4-phosphate (MEP) |
| Primary Products | Isopentenyl Pyrophosphate (IPP) | IPP and Dimethylallyl Pyrophosphate (DMAPP) |
| Key Regulatory Enzyme | HMG-CoA Reductase (HMGR) | DXP Synthase (DXS) / DXP Reductoisomerase (DXR) |
| Reference | wikipedia.orgnih.govnih.gov | nih.govnih.govacs.org |
Enzymology of Polyisoprenoid Chain Elongation and Cyclization
Once the C5 units (IPP and DMAPP) are formed, they are assembled into longer polyisoprenoid chains by a class of enzymes called prenyltransferases.
Chain Elongation: The synthesis of the squalene backbone begins with the sequential head-to-tail condensation of IPP units onto an allylic pyrophosphate primer. A DMAPP molecule (C5) is elongated with two IPP molecules, each step catalyzed by farnesyl pyrophosphate synthase (FPPS), to form the C15 intermediate, farnesyl pyrophosphate (FPP). jetir.orgwikipedia.org
Dimerization and Cyclization: The key step in forming the C30 backbone is catalyzed by squalene synthase (SQS) . wikipedia.orgresearchgate.net This enzyme performs a unique head-to-head condensation of two FPP molecules. mdpi.com The reaction proceeds in two distinct steps:
Two FPP molecules are joined to form a stable cyclopropylcarbinyl diphosphate (B83284) intermediate called presqualene pyrophosphate (PSPP). ebi.ac.ukacs.org
The PSPP intermediate undergoes a complex rearrangement and is reduced by NADPH to yield squalene. wikipedia.orgebi.ac.uk
Squalene is the final acyclic precursor for a vast array of cyclic triterpenoids. The cyclization is initiated by squalene monooxygenase (also called squalene epoxidase) , which oxidizes the terminal double bond to form (3S)-2,3-oxidosqualene. wikipedia.org This epoxide is then cyclized by various oxidosqualene cyclases (OSCs) into different polycyclic skeletons, such as lanosterol in the pathway to cholesterol or cycloartenol (B190886) in the pathway to plant sterols. wikipedia.org
Table 3: Key Enzymes in the Biosynthesis of Squalene
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function | Reference |
|---|---|---|---|---|---|
| Farnesyl Pyrophosphate Synthase | FPPS | DMAPP + 2x IPP | Farnesyl Pyrophosphate (FPP) | C15 chain elongation | jetir.orgwikipedia.org |
| Squalene Synthase | SQS | 2x FPP, NADPH | Squalene, NADP+ | C30 backbone formation (head-to-head condensation) | wikipedia.orgmdpi.comebi.ac.uk |
| Squalene Monooxygenase | SQLE | Squalene, O2, NADPH | (3S)-2,3-Oxidosqualene | Epoxidation to initiate cyclization | wikipedia.org |
| Lanosterol Synthase (example OSC) | LAS | (3S)-2,3-Oxidosqualene | Lanosterol | Polycyclization | wikipedia.org |
Heterologous Expression Systems for Biosynthesis and Analog Production
The production of squalene through heterologous expression systems has become a primary focus of research, driven by the need for sustainable alternatives to its traditional extraction from shark liver. nih.govbiorxiv.orgfrontiersin.org Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, serve as robust platforms for squalene biosynthesis. nih.govthieme-connect.com
Escherichia coli, which does not naturally produce squalene but contains its precursor farnesyl diphosphate (FPP), is a common choice for heterologous production. thieme-connect.comresearchgate.net The core strategy involves introducing a gene encoding squalene synthase (SQS), the enzyme that catalyzes the conversion of two FPP molecules into one molecule of squalene. biorxiv.orgbiorxiv.org Researchers have successfully expressed SQS genes from various organisms, including humans (hSQS), yeast, and bacteria, in E. coli to achieve squalene production. thieme-connect.combiorxiv.org For instance, expressing truncated human SQS (hSQS) has been shown to yield high levels of squalene with fewer unwanted byproducts like dehydrosqualene. biorxiv.org To further boost yields, the endogenous methylerythritol 4-phosphate (MEP) pathway of E. coli is often supplemented by introducing the entire mevalonate (MVA) pathway, which enhances the supply of the precursor FPP. biorxiv.orgthieme-connect.com By separating the MVA pathway genes into different plasmids and optimizing their expression, researchers have significantly increased squalene titers, reaching up to 1,274 mg/L in engineered E. coli strains. thieme-connect.com
Saccharomyces cerevisiae (baker's yeast) is another favored host, as it possesses a native MVA pathway that produces squalene as an intermediate for ergosterol (B1671047) biosynthesis. nih.govpnas.org Engineering strategies in yeast often focus on redirecting the metabolic flux towards squalene accumulation. This is typically achieved by overexpressing a truncated, soluble version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme in the MVA pathway, and downregulating or inhibiting the enzyme squalene epoxidase (Erg1), which consumes squalene. oup.comnih.gov The use of metal ion-repressible promoters to control the expression of the ERG1 gene has proven effective in enhancing squalene accumulation, with production reaching 252.51 mg/L. nih.gov
Cyanobacteria, such as Synechocystis sp. PCC 6803, are being explored as photosynthetic chassis for producing squalene directly from CO2. frontiersin.orgdiva-portal.org Engineering efforts in this organism involve knocking out the squalene-hopene cyclase gene (shc), which prevents the conversion of squalene to hopanoids, and introducing potent SQS genes from other organisms like the green alga Botryococcus braunii. diva-portal.org
The table below summarizes various heterologous expression systems developed for squalene production.
| Host Organism | Key Genes Expressed/Modified | Squalene Yield | Reference |
| Escherichia coli | Human Squalene Synthase (hSQS), Mevalonate (MVA) pathway genes | 4.1 ±0.1 mg/L | biorxiv.org |
| Escherichia coli | Overexpression of ispH, ispG, and MVA pathway genes | 1,274 mg/L | thieme-connect.com |
| Saccharomyces cerevisiae | Overexpression of tHMG1, Downregulation of ERG1 | 59 mg/g CDW | oup.com |
| Saccharomyces cerevisiae | CTR1p promoter for ERG1 repression | 252.51 mg/L | nih.gov |
| Synechocystis sp. PCC 6803 | B. braunii SQS, Δshc, Overexpression of MEP pathway genes | 5.1 mg/L | diva-portal.org |
| Bacillus subtilis | SQS from S. aureus, Upregulation of MEP pathway genes | 10.1 mg/L | acs.org |
| Streptomyces peucetius | hopABD genes in E. coli | 11.8 mg/L | asm.org |
Precursor Identification and Metabolic Flux Analysis in Synthetic and Biosynthetic Systems
The efficient synthesis of squalene in engineered systems is critically dependent on a robust supply of its molecular precursors and a balanced metabolic network. The direct precursor for squalene is Farnesyl diphosphate (FPP), a C15 isoprenoid. nih.govgoogle.com Squalene synthase catalyzes the head-to-head reductive dimerization of two FPP molecules to form one molecule of squalene (C30). biorxiv.orgnih.gov Therefore, a primary goal in metabolic engineering is to maximize the intracellular pool of FPP.
FPP itself is synthesized from the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). pnas.orgjetir.org There are two primary natural pathways for producing IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgresearchgate.net
The MVA pathway , found in eukaryotes, archaea, and some bacteria, starts from acetyl-CoA. frontiersin.orgjetir.org
The MEP pathway , present in most bacteria and plant plastids, begins with pyruvate and glyceraldehyde 3-phosphate. researchgate.netnih.gov
Once bottlenecks are identified, targeted genetic modifications can be implemented to redirect metabolic flux towards squalene. Common strategies include:
Upregulation of Pathway Precursors : Overexpressing genes that code for rate-limiting enzymes in the MVA or MEP pathways can significantly boost the supply of FPP. acs.org In E. coli, overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (IPP isomerase) from the MEP pathway has been shown to improve squalene yields. asm.org In yeast, overexpressing a truncated HMG-CoA reductase (tHMGR) is a cornerstone of many engineering strategies. pnas.orgoup.com
Balancing Pathway Modules : The squalene biosynthetic pathway can be divided into modules (e.g., upstream MVA, downstream MVA, and the final squalene synthesis step). pnas.org Optimizing the expression levels of each module, for instance by using plasmids with different copy numbers or promoters of varying strengths, is crucial for balancing the metabolic flux and preventing the accumulation of toxic intermediates. thieme-connect.com
Computational Modeling : Genome-scale metabolic models can predict the flux distributions that lead to optimal squalene production. frontiersin.orgdiva-portal.org These in silico analyses help identify non-intuitive gene targets for overexpression or knockout. For example, a model of Synechocystis predicted that increasing flux through the Calvin-Benson-Bassham cycle and specific central carbon metabolism reactions would positively impact squalene synthesis. frontiersin.org
The table below details key precursors and enzymes targeted in metabolic flux optimization for squalene production.
| Precursor/Enzyme | Pathway | Role/Strategy | Organism(s) | Reference |
| Acetyl-CoA | MVA Pathway | Primary carbon source | S. cerevisiae | oup.com |
| HMG-CoA Reductase (tHMG1) | MVA Pathway | Upregulation of rate-limiting step | S. cerevisiae | pnas.orgoup.com |
| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | MEP Pathway | Upregulation of rate-limiting step | E. coli | asm.org |
| Isopentenyl diphosphate isomerase (IDI) | MVA/MEP Pathway | Balances IPP/DMAPP ratio | E. coli, S. cerevisiae | pnas.orgasm.org |
| Farnesyl diphosphate synthase (FPS/ERG20) | MVA/MEP Pathway | Upregulation to increase FPP pool | S. cerevisiae | pnas.org |
| Squalene epoxidase (Erg1) | Sterol Biosynthesis | Downregulation to prevent squalene consumption | S. cerevisiae | oup.comnih.gov |
By combining heterologous expression with meticulous precursor identification and metabolic flux analysis, significant strides have been made in developing microbial cell factories for the sustainable and high-yield production of squalene.
Environmental Fate and Degradation Mechanisms of the Chemical Compound
Abiotic Transformation Processes in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, is a significant pathway for Flumioxazin (B1672886) transformation, particularly through its interaction with light and water.
Photolysis, or degradation by light, is a key process in the breakdown of Flumioxazin in both aquatic and terrestrial environments. epa.gov The compound photodegrades rapidly when exposed to sunlight, with studies showing a half-life of approximately 1 day in water and 5.8 days on soil surfaces. epa.gov The rate of photolytic degradation in aqueous solutions is influenced by pH, accelerating as the pH increases. researchgate.netnih.gov After accounting for the effects of hydrolysis, the photolytic half-life of Flumioxazin was found to be 41.5 hours at pH 5, decreasing significantly to 4.9 hours at pH 7. researchgate.netnih.gov
In complex water-sediment systems under illumination, Flumioxazin's half-life in the overlying water is even shorter, estimated at 0.1 to 0.4 days. researchgate.netacs.org The degradation products formed during photolysis are generally the same as those produced through hydrolysis. researchgate.netnih.gov However, under irradiation, four major degradates have been identified: two are formed through the successive hydrolysis of the cyclic imide ring, while the other two are 2-arizidinone derivatives resulting from a photoinduced rearrangement. researchgate.netacs.org
| Environmental Compartment | pH | Half-Life | Reference |
|---|---|---|---|
| Water | Not Specified | ~1 day | epa.govfao.orgamazonaws.com |
| Soil | Not Specified | 5.8 days | epa.gov |
| Aqueous Buffer (Corrected for Hydrolysis) | 5 | 41.5 hours | researchgate.netnih.gov |
| Aqueous Buffer (Corrected for Hydrolysis) | 7 | 4.9 hours | researchgate.netnih.gov |
| Water-Sediment System (Overlying Water) | Not Specified | 0.1 - 0.4 days | researchgate.netacs.org |
Flumioxazin is relatively unstable to hydrolysis, with its degradation rate being highly dependent on the pH of the surrounding medium. epa.gov The process accelerates significantly in neutral and, particularly, in alkaline conditions. fao.orgresearchgate.netufl.edu The primary hydrolytic degradation pathway involves the opening of the imide ring followed by the cleavage of the amide linkage. researchgate.netacs.org
This process leads to the formation of three major degradation products: 482-HA, APF, and THPA. epa.gov At a neutral pH of 7, the predominant degradates are APF and THPA. fao.org In alkaline conditions (pH 9), 482-HA is the main product, whereas at acidic pH (5), APF and THPA are the primary terminal products. epa.govamazonaws.com These degradates, particularly APF and THPA, are noted to be more mobile and persistent in the environment than the parent Flumioxazin compound. epa.govnoaa.gov
| pH | Half-Life | Reference |
|---|---|---|
| 5 | 16.4 hours - 5 days | epa.govfao.orgresearchgate.netnih.govufl.edu |
| 7 | 9.1 hours - 26 hours | epa.govfao.orgresearchgate.netnih.govufl.edu |
| 9 | 14 minutes - 15 minutes | epa.govfao.orgresearchgate.netnih.govufl.edu |
The herbicidal mode of action for Flumioxazin involves an oxidation process within the target plant. It inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which leads to an accumulation of protoporphyrin IX. fao.orgfrontiersin.org In the presence of light and oxygen, this accumulated compound generates reactive oxygen species (ROS), which cause lipid peroxidation and subsequent cell membrane damage. frontiersin.org
In the broader environment, oxidation can be facilitated by other means. Studies on water treatment have demonstrated that photocatalytic oxidation using titanium dioxide (TiO₂) nanoparticles under sunlight is an effective method for degrading Flumioxazin. frontiersin.orgfrontiersin.org This process generates highly reactive electron-hole pairs on the catalyst's surface, which in turn drive the oxidation and reduction of the herbicide. frontiersin.org Furthermore, within the aerobic soil metabolism pathway, the oxidation of Flumioxazin to its degradate 482-CA has been proposed as part of its transformation process. fao.org
Hydrolytic Stability and Reaction Pathways
Biotic Degradation Studies
Biotic degradation, mediated by microorganisms, is a crucial pathway for the dissipation of Flumioxazin, especially in soil and sediment environments.
Microbial activity is a primary factor influencing the degradation of Flumioxazin in soil. nih.govdayilongagrochemical.com Laboratory experiments have confirmed this, showing that in heat-sterilized soils with reduced microbial populations, degradation is significantly inhibited. nih.gov The aerobic soil metabolism half-life for Flumioxazin is typically reported to be between 12 and 18 days. fao.orgresearchgate.net In field studies across different locations, the dissipation half-time (DT50) ranged from 10.6 to 32.1 days. researchgate.net
In aquatic environments, degradation is also rapid. The anaerobic aquatic metabolism half-life is approximately 0.2 days. epa.gov In water-sediment systems, the sediment phase enhances microbial degradation, acting as a sink for both Flumioxazin and its degradates and accelerating their breakdown. researchgate.netacs.org
The proposed microbial degradation pathway in soil involves hydrolysis to the metabolite 482-HA or oxidation to 482-CA, with both pathways ultimately yielding THPA. fao.org THPA is considered a terminal product that can be incorporated into soil organic matter or further mineralized to carbon dioxide. fao.org The main metabolic reactions involve the cleavage of the imide and amide linkages and the hydroxylation of the cyclohexene (B86901) ring. fao.orgresearchgate.net
| Environment | Condition | Half-Life | Reference |
|---|---|---|---|
| Soil | Aerobic Metabolism (Lab) | 11.9 - 17.9 days | fao.orgnih.gov |
| Soil | Field Dissipation (DT50) | 10.6 - 32.1 days | researchgate.net |
| Aquatic | Anaerobic Metabolism (Lab) | 0.2 days | epa.gov |
While the specific enzyme inhibited by Flumioxazin in target plants is protoporphyrinogen oxidase (PPO), the environmental degradation is carried out by a diverse community of soil and water microorganisms, including various bacteria and fungi. dayilongagrochemical.comnih.gov These microorganisms secrete extracellular enzymes that catalyze the hydrolysis of Flumioxazin's chemical bonds. dayilongagrochemical.com Although the specific enzymes responsible for this environmental breakdown are not extensively detailed in the literature, they are known to facilitate the cleavage of ester and amide bonds. dayilongagrochemical.com One study observed that an increase in the relative abundance of bacteria from the genus Bradyrhizobium correlated with higher enzymatic activity in soils treated with Flumioxazin, suggesting its potential role in the herbicide's degradation. researchgate.net
Factors Influencing Biodegradability (e.g., temperature, pH, nutrient availability)
The biodegradability of long-chain alcohols is influenced by several environmental factors. While specific data for (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is not available, general principles derived from analogous compounds apply.
Temperature: Microbial activity, which is the primary driver of biodegradation, is temperature-dependent. Generally, an increase in temperature, up to an optimal point for the specific microbial consortia, will increase the rate of biodegradation.
pH: The pH of the soil and water environment can affect both the availability of the chemical and the activity of microorganisms. Most microbial degradation processes occur optimally near a neutral pH.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A lack of these nutrients can limit the rate of biodegradation, even if the carbon source (the alcohol) is abundant. redalyc.org
Acclimation: The prior exposure of a microbial community to the specific compound or structurally similar ones can lead to the development of microbial populations capable of its degradation, a process known as acclimation. nih.gov
Bioavailability: The low water solubility of long-chain alcohols can be a rate-limiting factor for biodegradation, as microorganisms primarily metabolize dissolved substances. The presence of surfactants or emulsifiers can increase bioavailability.
Table 1: General Influence of Environmental Factors on the Biodegradation of Long-Chain Alcohols
| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |
| Temperature | Increases with temperature up to an optimum | Mesophilic (20-40°C) or Thermophilic (45-60°C) ranges, depending on the microbial community |
| pH | Rate is highest within a specific range | Typically near neutral (pH 6.5-8.0) |
| Nutrients | Essential for microbial growth; can be rate-limiting | Balanced C:N:P ratio |
| Oxygen | Aerobic degradation is generally faster | Presence of dissolved oxygen |
| Bioavailability | Low water solubility can limit degradation | Increased by dispersion and presence of natural or synthetic surfactants |
Environmental Partitioning and Distribution Dynamics
The environmental distribution of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is governed by its physicochemical properties, particularly its low water solubility and high lipophilicity, which are characteristic of long-chain alcohols.
The air-water partitioning coefficient (Henry's Law Constant) describes the tendency of a chemical to partition between the air and water phases. For long-chain alcohols with low vapor pressure and low water solubility, the Henry's Law Constant is generally low. europa.eu This suggests that the compound will not readily volatilize from water into the atmosphere. Fugacity modeling for long-chain alcohols indicates that upon release to the air, those with chain lengths of C14 and above are predicted to remain in the atmosphere. wikipedia.org
Due to its high lipophilicity, indicated by a high octanol-water partition coefficient (Log Kow), (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol is expected to have a strong affinity for organic matter in soil. The sorption of long-chain alcohols to soil and sediment is a key process in their environmental distribution. nih.gov This strong sorption reduces its mobility in soil and its concentration in the aqueous phase, which can in turn affect its bioavailability for microbial degradation. The organic carbon-normalized partition coefficient (Koc) for long-chain alcohols is typically high, indicating strong binding to soil organic carbon. europa.eu
Similar to soil, this compound is expected to partition significantly from the water column into the sediment. Fugacity modeling has shown that long-chain alcohols with ten or more carbon atoms, when released into water, tend to partition to sediment. oecd.org This accumulation in sediment can create a long-term reservoir of the compound in the aquatic environment, although its bioavailability in the sediment will depend on various factors.
Table 2: Predicted Environmental Partitioning Behavior of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol based on Analogue Data
| Compartment | Tendency to Partition | Governing Properties |
| Air | Low (from water), High (if released to air) | Low Henry's Law Constant, Low Vapor Pressure |
| Water | Low | Low Water Solubility, High Log Kow |
| Soil | High | High Log Kow, High Koc |
| Sediment | High | High Log Kow, High Koc |
| Biota | Moderate to High Potential | High Log Kow |
Soil-Water Sorption Characteristics
Persistence Assessment and Identification of Environmental Transformation Products
Long-chain alcohols are generally not considered to be persistent in the environment due to their susceptibility to biodegradation. epa.gov
Studies on various long-chain alcohols have demonstrated that they are readily biodegradable under aerobic conditions. nih.govresearchgate.net For instance, fatty alcohols with chain lengths up to C18 are known to biodegrade, with shorter chains degrading more rapidly. wikipedia.org While the complex, branched, and unsaturated structure of (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol may result in a slower degradation rate compared to simpler linear saturated alcohols, it is still expected to be biodegradable. The multiple double bonds and the alcohol functional group provide sites for microbial enzymatic attack.
The primary degradation pathway for alcohols in the environment is aerobic biodegradation. This process involves the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. The resulting fatty acid can then be completely mineralized to carbon dioxide and water through the beta-oxidation pathway. redalyc.org
Potential environmental transformation products would therefore include the corresponding aldehyde and carboxylic acid:
(E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-al
(E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaenoic acid
Molecular and Cellular Research into Biological Interactions of Einecs 306 416 1
Mechanistic Studies of Molecular Interactions with Biological Components
Enzyme Binding, Inhibition, and Activation Mechanisms
Flumioxazin (B1672886) is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), also known as protoporphyrinogen IX oxidase. oup.comresearchgate.netmedchemexpress.comfao.orgherts.ac.ukacs.org This enzyme is critical in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in animals. researchgate.netacs.org The primary mechanism of action involves flumioxazin binding to and inhibiting PPO. researchgate.netmedchemexpress.com This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX (Proto IX). uga.edufrontiersin.org
The inhibition of PPO by flumioxazin shows species-specific differences. For instance, studies have demonstrated that flumioxazin inhibits PPO in rat hepatocyte mitochondria more potently than in human mitochondria. researchgate.netnih.gov Three-dimensional molecular simulations suggest that these species differences in binding affinity are due to variations in binding free energy. researchgate.netnih.gov In vitro assays using various rat and human cell types, including erythroblasts, confirmed that flumioxazin significantly decreases heme synthesis in rat cells but not in human cells, highlighting a qualitative species difference in the enzymatic interaction. researchgate.net
Beyond its primary target, PPO, high-throughput screening data has indicated potential interactions with other enzymes. For example, flumioxazin has been shown to have activity on Cytochrome P450 enzymes, specifically CYP2B6 and CYP2J2, in assay systems.
Interactive Table 1: Enzyme Interaction Profile of Flumioxazin
| Enzyme Target | Interaction Type | Organism/System | Observed Effect | Reference |
|---|---|---|---|---|
| Protoporphyrinogen Oxidase (PPO) | Inhibition | Plants, Rat | Blocks chlorophyll/heme synthesis | oup.comresearchgate.netmedchemexpress.com |
| Protoporphyrinogen Oxidase (PPO) | Inhibition | Human | Weaker inhibition compared to rat | researchgate.netnih.gov |
| Cytochrome P450 2B6 (CYP2B6) | Activity (AC50) | In Vitro Assay | 0.60 - 3.60 µM |
Interactions with Cellular Membranes and Subcellular Organelles
The inhibition of PPO by flumioxazin precipitates a cascade of events that severely impacts cellular membranes. The substrate, protoporphyrinogen IX, accumulates and is exported from its site of synthesis (e.g., plastids or mitochondria) into the cytoplasm. acs.orgfrontiersin.org In the cytoplasm, it is oxidized to protoporphyrin IX. acs.org This resulting protoporphyrin IX, in the presence of light and oxygen, becomes a powerful photosensitizing agent. researchgate.netuga.edu
This photosensitization generates reactive oxygen species (ROS), such as singlet oxygen, which initiate lipid peroxidation. uga.edufrontiersin.org The peroxidation of membrane lipids leads to the rapid disruption and loss of integrity of cellular membranes, including the plasma membrane and the membranes of organelles like the chloroplast and tonoplast. uga.edufrontiersin.org This loss of membrane function and structure is a key factor in the subsequent cell death observed in susceptible organisms. uga.edu
Receptor Binding and Ligand-Mediated Signaling Pathway Modulation
While the primary mode of action is enzyme inhibition, broader toxicological screenings have investigated flumioxazin's potential to interact with cellular receptors. Data from the ToxCast program indicates that flumioxazin was profiled against a wide array of receptor signaling assays. One such assay identified activity associated with the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase that activates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways.
Furthermore, studies in plants have shown that exposure to flumioxazin can trigger defense signaling pathways. In Vitis vinifera (grapevine), the herbicide induced the expression of genes encoding pathogenesis-related (PR) proteins, such as β-1,3-glucanase and chitinase (B1577495), which are hallmarks of plant defense signaling. researchgate.net This suggests that the cellular stress caused by flumioxazin can modulate pathways typically associated with pathogen defense. researchgate.net
Cellular Responses and Pathway Analysis
Global Gene Expression Profiling (Transcriptomics) in Response to Exposure
Transcriptomic analyses have been employed to understand the global cellular response to flumioxazin exposure, particularly in non-target plants. In a study on snap beans (Phaseolus vulgaris L.), transcriptional profiling identified biological pathways involved in tolerance to the compound. nih.gov Key pathways identified included those related to oxidoreductase processes and the regulation of programmed cell death. nih.gov This analysis pointed towards a transcription factor, potentially a master regulator, located in a specific genomic region associated with tolerance, which orchestrates the expression of genes involved in these protective processes. nih.gov
In grapevine, time-course studies revealed that flumioxazin treatment leads to a significant accumulation of transcripts for several pathogenesis-related (PR) genes. researchgate.net Specifically, the expression of genes for basic β-1,3-glucanase (Vvglu), basic chitinase (Vvchit1b), and a PR10 protein (VvPR10.3) were induced in roots, stems, and leaves following exposure. researchgate.net This transcriptional response indicates an activation of the plant's innate immune and stress response pathways.
Interactive Table 2: Differentially Expressed Genes/Pathways in Response to Flumioxazin
| Organism | Study Focus | Key Upregulated Genes/Pathways | Observed Outcome | Reference |
|---|---|---|---|---|
| Snap Bean (Phaseolus vulgaris) | Tolerance Mechanism | Oxidoreductase processes, Programmed cell death regulation | Identification of tolerance-associated pathways | nih.gov |
Proteomic and Metabolomic Investigations of Cellular Perturbations
Proteomic studies have provided direct evidence of the cellular changes caused by flumioxazin. A pioneering study on grapevine (Vitis vinifera) used two-dimensional gel electrophoresis and mass spectrometry to analyze protein expression changes. oup.comnih.gov This analysis revealed 33 protein spots with differential expression in response to the herbicide. oup.comnih.gov
Key findings from this proteomic investigation include:
Photosynthesis Proteins: Several fragments of the enzyme RuBisCO were identified, suggesting that the photosynthetic machinery is significantly impaired. oup.comnih.gov
Antioxidant Enzymes: The induction of various enzymatic antioxidant systems was observed, which is a typical response to the oxidative stress caused by the accumulation of protoporphyrin IX. oup.comnih.gov
Photorespiration Enzymes: Key enzymes involved in the photorespiration pathway were induced. oup.comnih.gov
Defense Proteins: A set of proteins belonging to the pathogenesis-related 10 (PR-10) class were induced, corroborating the transcriptomic findings and indicating an active defense response. oup.comnih.gov
Metabolomic studies, often coupled with transcriptomics, help to connect gene expression changes with functional outcomes. While a dedicated metabolomics study on flumioxazin was not identified in the search, the known mechanism of PPO inhibition directly implies a major metabolic perturbation: the accumulation of protoporphyrinogen IX and its subsequent conversion to protoporphyrin IX. acs.orgfrontiersin.org Furthermore, proteomic data showing changes in carbon metabolism-associated proteins suggest altered patterns of carbon flux, likely as a cellular response to impaired photosynthesis. oup.comnih.gov
Advanced Cell Culture Models for Mechanistic Elucidation of Biological Phenomena
The investigation into the biological activities of Dipterocarpol has primarily utilized traditional two-dimensional (2D) cell culture systems. These studies have been instrumental in revealing the cytotoxic and apoptosis-inducing effects of Dipterocarpol in various cancer cell lines. mdpi.comnih.gov For instance, research has demonstrated its cytotoxic effects against human cancer cell lines such as T-cell leukemia (Jurkat), cervical adenocarcinoma (HeLa), and human hepatocellular carcinoma (HepG2). mdpi.comnih.gov Mechanistic studies in these 2D models have indicated that Dipterocarpol can induce apoptosis, a form of programmed cell death, which is a key mechanism for its anti-cancer potential. mdpi.comnih.gov One study suggested that the pro-apoptotic capacity of triterpenes like Dipterocarpol might be linked to the modulation of intracellular reactive oxygen species (ROS) levels. mdpi.com
While 2D cell cultures have provided foundational knowledge, there is a growing recognition of the limitations of these models in fully recapitulating the complexity of in vivo environments. mdpi.comthermofisher.com Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for biomedical research. mdpi.comthermofisher.comupmbiomedicals.comcorning.com
Spheroids are simple, spherical aggregates of cells that can be generated from primary cells or cancer cell lines. mdpi.com They mimic the three-dimensional architecture and microenvironment of tumors more closely than 2D cultures. Organoids are even more complex, self-organizing 3D structures derived from stem cells that can differentiate and assemble into structures resembling miniature organs. thermofisher.comupmbiomedicals.com
To date, specific studies employing spheroid or organoid models to investigate the biological phenomena of Dipterocarpol have not been extensively reported in the available literature. However, the application of these advanced cell culture models holds significant promise for a more detailed mechanistic elucidation of Dipterocarpol's actions. For example, tumor spheroids could be used to study the penetration and efficacy of Dipterocarpol in a more realistic tumor-like structure, including the assessment of its effects on cells in different regions of the spheroid which experience varying levels of oxygen and nutrients. Organoid models could provide deeper insights into the tissue-specific responses to Dipterocarpol and its potential effects on both healthy and diseased tissues.
Comparative Biological Activity within the Broader Triterpenoid (B12794562) and Polyisoprenoid Classes
Dipterocarpol belongs to the dammarane-type triterpenoids, a large and structurally diverse class of natural products known for a wide range of biological activities. researchgate.net Its biological profile is often compared with other members of this class, such as dammarenolic acid and betulonic acid, which are also found in similar natural sources. tjnpr.orgjppres.comresearchgate.netjppres.comtjnpr.org
Research has shown that the cytotoxic activity of Dipterocarpol can vary when compared to other triterpenoids. For example, one study found that dammarenolic acid exhibited potent activity against several cancer cell lines. mdpi.com Another study reported that derivatives of dammarenolic acid were significantly more active than the parent compound against α-glucosidase, an enzyme relevant to diabetes. researchgate.net In some instances, crude extracts containing a mixture of triterpenoids, including Dipterocarpol, have shown greater cytotoxicity than the isolated compound, suggesting synergistic effects. mdpi.comnih.gov The comparative cytotoxic activities of Dipterocarpol and related triterpenoids are summarized in the table below.
| Compound | Cell Line | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Dipterocarpol | HepG2 (Hepatocellular Carcinoma) | 24.2 ± 0.9 µg/mL | mdpi.com |
| Dipterocarpol | HeLa (Cervical Adenocarcinoma) | 41.1 ± 4.0 µg/mL | mdpi.com |
| Dipterocarpol | Jurkat (T-cell Leukemia) | Inactive (> 221.4 µg/mL) | mdpi.com |
| Dammarenolic Acid | Human Neutrophils (Superoxide Anion Generation) | 0.52 ± 0.04 µg/mL | derpharmachemica.com |
| Betulonic Acid | Correlated with acetylcholinesterase inhibitory activity | tjnpr.orgresearchgate.nettjnpr.org |
Dipterocarpol is also a member of the broader class of polyisoprenoids, which are polymers of isoprene (B109036) units. mdpi.comnih.gov This class also includes polyisoprenoid alcohols like solanesol (B192409) and dolichols. researchgate.neteco-vector.com Polyisoprenoid alcohols are known to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and apoptosis-inducing properties. mdpi.comresearchgate.net While direct comparative studies between Dipterocarpol and other polyisoprenoid alcohols are not abundant, the shared polyisoprenoid backbone suggests potential for overlapping biological activities. The structural diversity within the polyisoprenoid class, such as chain length and the configuration of double bonds, plays a crucial role in determining their specific biological functions. mdpi.com
Regulatory Science and Chemical Management Frameworks Pertaining to Complex Organic Compounds Like Einecs 306 416 1
Substance Identification and Classification within International Regulatory Inventories (e.g., EINECS, REACH)
The foundational step in the regulatory oversight of any chemical is its unambiguous identification. International inventories play a pivotal role in this process by assigning unique identifiers to substances, thereby creating a harmonized system for tracking and regulation.
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a registry of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.com Each substance in this inventory is assigned a seven-digit EINECS number, which serves as a standardized identifier. safeopedia.com For the compound in focus, its designation is as follows:
Table 1: Substance Identification for EINECS 306-416-1
| Identifier | Value |
|---|---|
| EINECS Number | 306-416-1 europa.eueuropa.eu |
| CAS Number | 97232-74-1 europa.eueuropa.eu |
| IUPAC Name | (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol europa.eueuropa.eu |
The EINECS inventory, along with the European List of Notified Chemical Substances (ELINCS) and the No-longer Polymers (NLP) list, constitutes the unified European Community (EC) Inventory. safeopedia.com Under current European Union law, these EC numbers must be displayed on labeling and safety data sheets to ensure clear identification of hazardous substances. safeopedia.com
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, which came into force in 2007, is a comprehensive framework for the regulation of chemicals in the EU. safeopedia.com Substances listed in EINECS are considered "phase-in substances" under REACH. safeopedia.com This designation requires manufacturers and importers to register these substances with the European Chemicals Agency (ECHA), providing a standard set of data on their properties and hazards. safeopedia.com The proper identification of a substance is a prerequisite for all REACH processes. europa.eu While the EINECS number is a key identifier, it does not solely determine the substance's identity; other identifiers and detailed information on composition are also crucial. molybdenumconsortium.org For complex substances, such as Natural Complex Substances (NCS), one EINECS number might cover multiple substances, necessitating more detailed characterization for registration under REACH. ifrafragrance.org
The substance with EINECS number 306-416-1 is listed in the ECHA database and is subject to the provisions of REACH. europa.eueuropa.eu It has been pre-registered by at least one company within the European Economic Area (EEA), indicating an intention to register it. europa.eu As a registered substance, it is subject to compliance checks and data updates as required by the regulation. europa.eu
Data Generation and Assessment Strategies for Regulatory Compliance and Risk Characterization
To comply with regulations like REACH and to adequately characterize the risks posed by complex organic compounds, a significant amount of data on their physicochemical properties, environmental fate, and (eco)toxicological effects is required. europa.eu The generation and assessment of this data are guided by specific strategies that are evolving with scientific advancements.
In silico modeling, which uses computer-based methods, has become an indispensable tool in chemical risk assessment. These models, often based on Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs), can predict the environmental fate and behavior of chemicals. tandfonline.com This is particularly valuable for complex organic compounds where experimental testing can be costly and time-consuming.
These models can estimate key physicochemical properties that influence a chemical's behavior in the environment, such as:
Octanol-water partition coefficient (log P)
Water solubility (log S)
Melting and boiling points
Vapor pressure
Bioconcentration factor (BCF) nih.gov
These properties, in turn, affect a chemical's bioavailability, permeability, transport, and persistence in various environmental compartments. nih.gov For instance, in silico models have been developed to predict the partitioning of organic compounds in different environmental media, which is crucial for understanding their distribution and potential for exposure. nih.gov QSARs can also be used to predict degradation rates, a key factor in determining a substance's persistence. rsc.org The development of these predictive models often relies on large datasets of experimentally measured properties of diverse chemicals. nih.gov While specific in silico studies on this compound are not publicly available, the principles of these modeling techniques would be applicable to predict its environmental behavior.
New Approach Methodologies (NAMs) refer to a broad range of non-animal testing methods used for chemical risk assessment. canada.casetac.org These include in vitro (cell-based) assays, in chemico (chemical-based) methods, and in silico (computer-based) modeling. setac.orgtoxminds.com NAMs are being increasingly integrated into regulatory frameworks to reduce reliance on animal testing while providing more mechanistically relevant data for human health and ecological risk assessments. canada.cafood.gov.uk
The advantages of NAMs include:
Reduced animal use: Aligning with the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing). nih.gov
Increased efficiency: Allowing for more rapid and cost-effective screening of chemicals. canada.ca
Mechanistic insights: Providing a better understanding of the underlying toxicological pathways. canada.ca
Improved relevance: The use of human cells and tissues in in vitro assays can provide data that is more directly relevant to human health than some animal studies. canada.ca
For complex organic compounds, NAMs can be particularly useful in a tiered testing strategy, helping to prioritize substances for further investigation and providing data to support weight-of-evidence assessments. canada.ca The development and regulatory acceptance of NAMs are being advanced through international collaborations between researchers, industry, and government agencies. toxminds.comfood.gov.uk
In Silico Modeling for Environmental Fate and Behavior Prediction
International and National Regulatory Landscape for Complex Organic Chemicals
The regulation of chemicals is a global endeavor, with numerous international agreements and national laws in place to manage their risks. These frameworks often work in concert to ensure a consistent approach to chemical safety.
International Frameworks:
The Stockholm Convention on Persistent Organic Pollutants (POPs): A global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. epa.gov
The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal: An international treaty that aims to reduce the movement of hazardous waste between nations. wikipedia.org
The Strategic Approach to International Chemicals Management (SAICM): A policy framework to promote the sound management of chemicals worldwide. wikipedia.org
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS): An internationally agreed-upon standard managed by the United Nations that was set up to replace the various classification and labeling standards used in different countries. wikipedia.org
Regional and National Frameworks:
European Union: The primary legislation governing chemicals is REACH, complemented by the Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008, which aligns the EU system with the GHS. europa.eu
United States: The Toxic Substances Control Act (TSCA) is the main law governing chemical substances. service.gov.uk
Canada: The Canadian Environmental Protection Act, 1999 (CEPA) and associated regulations, such as the Volatile Organic Compound Concentration Limits for Certain Products Regulations, govern the management of chemicals.
These regulatory frameworks establish requirements for chemical registration, evaluation, authorization, and restriction, as well as standards for labeling and safe handling. rina.org For a complex organic compound like this compound, compliance with these multifaceted regulations is essential for its legal use in different jurisdictions.
Bioavailability Concepts and their Integration into Environmental Assessment Frameworks
Bioavailability, in the context of environmental science, refers to the fraction of a chemical in the environment that is available for uptake by living organisms. itrcweb.org It is a critical concept in environmental risk assessment because it determines the actual exposure of an organism to a substance and, consequently, the potential for adverse effects. acs.orgacs.org
Traditionally, risk assessments have often relied on the total concentration of a chemical in an environmental medium (e.g., soil or sediment). acs.org However, this approach can be overly conservative, as not all of the chemical present may be in a form that can be taken up by organisms. exponent.com
Factors influencing the bioavailability of organic chemicals include:
The physicochemical properties of the chemical itself.
The characteristics of the environmental matrix (e.g., soil organic matter content, pH).
The physiology and behavior of the organism.
The integration of bioavailability into regulatory frameworks is an evolving area. acs.org It allows for more realistic and scientifically defensible risk assessments. exponent.com Methods for assessing bioavailability include both chemical and biological approaches. Chemical methods may involve using mild extractants to estimate the bioavailable fraction, while biological methods directly measure the uptake or effect of the chemical on an organism. acs.org The Organisation for Economic Co-operation and Development (OECD) has provided guidance on incorporating bioavailability concepts into the ecological risk assessment of metals, and similar principles are being applied to organic chemicals. oecd.org For complex organic compounds, understanding their bioavailability is key to accurately characterizing their environmental risk.
Table 2: Chemical Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E,E,E,E,E,E)-(±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol |
| Benzene |
| 1,3-butadiene |
| Benzo[a]pyrene |
| Aldrin |
| Chlordane |
| Dichlorodiphenyltrichloroethane (DDT) |
| Dieldrin |
| Endrin |
| Heptachlor |
| Hexachlorobenzene |
| Mirex |
| Toxaphene |
| Polychlorinated biphenyls (PCBs) |
| Polychlorinated dibenzo-p-dioxins (dioxins) |
| Polychlorinated dibenzofurans (furans) |
| Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid, ammonium (B1175870) salt |
| 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid |
| Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane |
| Perfluorohexane |
| Formic acid |
| Fatty acids, C16-18, C12-18-alkyl esters |
| Tetradec-1-ene |
| 1-Propene, 1,3,3,3-tetrafluoro- |
| Bromodomain-containing protein 3 (BRD3) |
| GATA1 |
| RING3L |
| ORFX |
| FSRG1 |
| RING3 |
| FSRG2 |
| FSRG4 |
| MCAP/HUNK1 |
| FSRG3 |
| BRD6 |
| LANA-1 |
Q & A
Basic Research Question: How can researchers systematically characterize the physicochemical properties of EC 306-416-1 to establish a foundational understanding for experimental design?
Methodological Answer:
Begin with a multi-technique approach:
- Spectroscopy: Use NMR (¹H/¹³C), FT-IR, and UV-Vis to identify functional groups and electronic properties .
- Chromatography: Employ HPLC or GC-MS to assess purity (>95%) and stability under varying conditions (pH, temperature) .
- Thermal Analysis: Conduct DSC/TGA to determine melting points and decomposition profiles.
Rationale: Baseline characterization ensures reproducibility and informs solvent selection, reaction conditions, and storage protocols.
Basic Research Question: What experimental design frameworks (e.g., PICO, FINER) are optimal for hypothesis-driven studies involving EC 306-416-1?
Methodological Answer:
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure studies:
- Feasibility: Ensure access to analytical tools (e.g., LC-MS for metabolite tracking) and sufficient sample quantities .
- Novelty: Compare proposed mechanisms (e.g., catalytic behavior) against existing literature to identify gaps .
- Ethical Compliance: Document handling protocols for hazardous intermediates (if applicable) per institutional guidelines .
Advanced Research Question: How should researchers resolve contradictions in experimental data (e.g., conflicting reactivity profiles) observed in studies of EC 306-416-1?
Methodological Answer:
- Variable Isolation: Test hypotheses by isolating variables (e.g., solvent polarity, temperature) using a fractional factorial design .
- Cross-Validation: Replicate experiments under identical conditions and compare results with independent techniques (e.g., XRD for crystallinity vs. SEM for morphology) .
- Statistical Rigor: Apply ANOVA or Bayesian analysis to quantify uncertainty and identify outliers .
Advanced Research Question: What strategies are recommended for elucidating the reaction mechanisms of EC 306-416-1 in complex systems (e.g., catalytic cycles or multi-step syntheses)?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps .
- Computational Modeling: Pair experimental data with DFT calculations to map transition states and energy barriers .
- In Situ Monitoring: Deploy techniques like stopped-flow spectroscopy or operando XRD to capture transient intermediates .
Advanced Research Question: How can researchers design experiments to investigate synergistic effects between EC 306-416-1 and other compounds in multi-component systems?
Methodological Answer:
- Combinatorial Screening: Use high-throughput platforms (e.g., microfluidics) to test binary/ternary mixtures .
- Dose-Response Analysis: Quantify synergy via isobolograms or Chou-Talalay indices .
- Mechanistic Deconvolution: Employ knock-out experiments (e.g., selective inhibitors) to isolate individual contributions .
Basic Research Question: What ethical and safety protocols are critical when handling EC 306-416-1 in laboratory settings?
Methodological Answer:
- Hazard Assessment: Review SDS for toxicity (e.g., LD50, ecotoxicity) and implement fume hoods/PPE .
- Waste Management: Neutralize reactive byproducts (e.g., quench with aqueous bicarbonate) before disposal .
- Data Transparency: Disclose all safety incidents in publications to aid replicability .
Advanced Research Question: How can researchers assess the long-term stability and degradation pathways of EC 306-416-1 under environmental or physiological conditions?
Methodological Answer:
- Accelerated Aging Studies: Expose samples to elevated temperatures/UV light and track degradation via LC-MS .
- Metabolite Profiling: Simulate physiological conditions (e.g., liver microsomes) to identify bioactive/degradation products .
- Environmental Fate Modeling: Use QSAR to predict persistence in soil/water systems .
Advanced Research Question: What cross-disciplinary approaches (e.g., bioinformatics, materials science) can enhance the study of EC 306-416-1’s applications?
Methodological Answer:
- Bioactivity Screening: Integrate cheminformatics libraries (e.g., PubChem) to predict target binding .
- Materials Integration: Test compatibility with polymers/nanoparticles for drug delivery or catalytic support .
- Omics Integration: Combine metabolomics data with structural analogs to infer mechanism-action relationships .
Basic Research Question: What analytical techniques are most reliable for validating the purity of synthesized EC 306-416-1 batches?
Methodological Answer:
- HPLC-DAD/ELSD: Quantify impurities with >99% accuracy .
- Elemental Analysis: Confirm stoichiometry (C, H, N) within ±0.3% theoretical values .
- NMR Purity Index: Calculate using integration ratios of target vs. impurity peaks .
Advanced Research Question: How can researchers leverage machine learning to predict novel derivatives or applications of EC 306-416-1?
Methodological Answer:
- Feature Engineering: Train models on descriptors like logP, HOMO/LUMO energies, and topological polar surface area .
- Generative Chemistry: Use GANs to propose synthetically accessible derivatives with optimized properties .
- Validation Loops: Iteratively refine models using experimental feedback (e.g., failed reactions, bioassay results) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
